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Compound of Interest

Compound Name: Amg 579

Cat. No.: B605410 Get Quote

AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), demonstrated

a promising preclinical profile for the treatment of schizophrenia. However, its clinical

development was halted, as the Phase 1 trial was terminated, and no clinical data has been

made publicly available. This guide provides a comprehensive overview of the available

preclinical data for AMG 579 and discusses the discontinuation of its clinical investigation.

Preclinical Data Summary
Preclinical evaluation of AMG 579 revealed its high potency in inhibiting the PDE10A enzyme

and its efficacy in animal models relevant to schizophrenia.

Table 1: Preclinical Profile of AMG 579
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Parameter Data

Mechanism of Action
Potent and selective inhibitor of

phosphodiesterase 10A (PDE10A).[1][2][3][4]

In Vitro Potency (IC50) 0.1 nM[1][3]

In Vivo Efficacy Model
Phencyclidine-induced locomotor activity (PCP-

LMA) model in rats.[1][2][3]

In Vivo Efficacy Results

Statistically significant reduction of PCP-induced

behavior in rats.[1][3] The minimum effective

dose was determined to be 0.3 mg/kg.[1][3]

In Vivo Target Occupancy

AMG 579 demonstrated dose-dependent target

occupancy in the central nervous system.[2] At a

dose of 10 mg/kg, it achieved 86-91%

occupancy of PDE10A in the brain.[2]

Pharmacokinetics

Showed superior oral bioavailability of 72% in

dogs and favorable pharmacokinetic profiles in

multiple preclinical species.[1][2][3]

Signaling Pathway and Experimental Workflow
Figure 1: Simplified Signaling Pathway of PDE10A
Inhibition
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Caption: AMG 579 inhibits PDE10A, leading to increased cAMP levels.

Figure 2: Preclinical In Vivo Experimental Workflow

Sprague-Dawley rats dosed orally with AMG 579 (0.1, 0.3, 1, and 3 mg/kg) or vehicle

Phencyclidine (PCP) administered 1 hour post-dose

Locomotor activity quantified as beam breaks over a 2-hour period

Comparison of locomotor activity between AMG 579 and vehicle groups
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Click to download full resolution via product page

Caption: Workflow for the PCP-induced locomotor activity model.

Experimental Protocols
In Vitro PDE10A Inhibition Assay
The half-maximal inhibitory concentration (IC50) of AMG 579 against PDE10A was determined

using a biochemical assay. This typically involves incubating the PDE10A enzyme with its

substrate, cyclic adenosine monophosphate (cAMP), in the presence of varying concentrations

of AMG 579. The inhibition of cAMP hydrolysis to adenosine monophosphate (AMP) is

measured to determine the IC50 value.

In Vivo Phencyclidine-Induced Locomotor Activity (PCP-
LMA) Model
This preclinical model is used to assess the potential antipsychotic activity of a compound.

Animals: Adult male Sprague-Dawley rats (250-280 g) were used.[3]

Dosing: Animals were orally administered AMG 579 at doses of 0.1, 0.3, 1, and 3 mg/kg, or a

vehicle control.[3]

Induction of Hyperlocomotion: One hour after dosing, rats were administered PCP to induce

hyperlocomotion, a behavioral phenotype considered relevant to psychosis.

Measurement of Locomotor Activity: The locomotor activity of the rats was quantified by the

number of beam breaks in an automated monitoring system over a 2-hour period.[3]

Efficacy Endpoint: A statistically significant reduction in the number of beam breaks in the

AMG 579-treated groups compared to the vehicle-treated group indicated efficacy.

Clinical Development and Discontinuation
AMG 579 entered a Phase 1 clinical trial (NCT01568203) to assess its safety, tolerability, and

pharmacokinetics in healthy volunteers and patients with stable schizophrenia or

schizoaffective disorder.[1] However, this study was terminated. The reasons for the trial's
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termination have not been publicly disclosed, and no clinical data or outcomes from this study

are available.

Comparison of Preclinical and Clinical Data
A direct comparison between the preclinical findings and clinical outcomes for AMG 579 is not

possible due to the absence of any reported clinical data. The preclinical data package for

AMG 579 was strong, demonstrating high potency, in vivo efficacy in a relevant disease model,

and favorable pharmacokinetic properties, which supported its advancement into clinical trials.

The discontinuation of the Phase 1 trial suggests that the promising preclinical results did not

translate into a viable clinical candidate. Potential reasons for this translational failure could

include, but are not limited to:

Unfavorable safety or tolerability profile in humans: The compound may have produced

adverse effects in humans that were not observed in preclinical animal studies.

Suboptimal pharmacokinetic properties in humans: The absorption, distribution, metabolism,

and excretion (ADME) profile of AMG 579 in humans may have been different from that in

animals, leading to insufficient target engagement or other issues.

Lack of efficacy in the human population: The biological mechanisms underlying the PCP-

induced hyperlocomotion in rats may not adequately represent the complex pathophysiology

of schizophrenia in humans.

In conclusion, while the preclinical data for AMG 579 was encouraging, its clinical development

was not successful. The lack of publicly available clinical data prevents a detailed analysis of

the specific reasons for this outcome. This case highlights the significant challenges inherent in

the translation of preclinical findings to clinical success in the development of new medicines

for complex neuropsychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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